

An In-Depth Technical Guide to Early Academic Research on Bismuth-205

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Compound of Interest

Compound Name: *Bismuth-205*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth-205 (^{205}Bi), a radioisotope of the element bismuth, was first identified in 1951 and became a subject of academic interest for its nuclear properties and potential applications. This technical guide provides a comprehensive overview of the early research involving **Bismuth-205**, focusing on its production, the experimental protocols for its isolation and characterization, and its decay characteristics as determined by pioneering researchers in the mid-20th century. The study of ^{205}Bi is primarily for academic and experimental research purposes.^[1] This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who are interested in the historical context and fundamental methodologies associated with this isotope.

Core Properties of Bismuth-205

Bismuth-205 is an artificially produced, unstable, and therefore radioactive nuclide.^[1] It has an atomic nucleus containing 83 protons and 122 neutrons, resulting in a mass number of 205.^[1] Early measurements of its half-life and decay mode were crucial in understanding its nuclear structure and potential utility.

Quantitative Data Summary

The following table summarizes the key quantitative data for **Bismuth-205** as determined in early and subsequent research.

Property	Value	Reference
Half-life ($T_{1/2}$)	14.91 (7) days	[1]
Decay Mode	Electron Capture	
Daughter Isotope	Lead-205 (^{205}Pb)	
Spin and Parity	9/2-	[1]
Mass Excess	-21.06574 MeV	[1]
Nuclear Binding Energy	1610.75098278 MeV	[1]
Year of Discovery	1951	[1]

Early Production and Identification of Bismuth-205

The first identification of **Bismuth-205** was a result of experiments aimed at producing new polonium isotopes.

Discovery

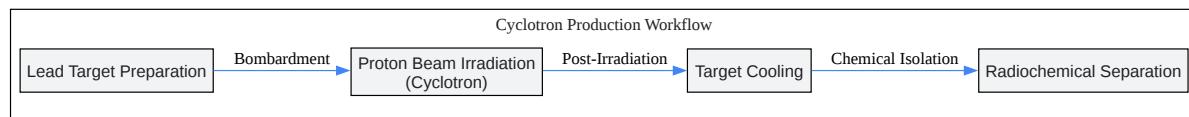
In 1951, D. G. Karraker and D. H. Templeton at the University of California's Radiation Laboratory identified **Bismuth-205** as a decay product of Polonium-205 (^{205}Po).[\[1\]](#) Their work involved the bombardment of lead and bismuth targets with high-energy particles from the 184-inch cyclotron at Berkeley.

Cyclotron Production

Early production of **Bismuth-205** was achieved through the bombardment of natural lead (Pb) and bismuth (Bi) targets with high-energy protons, deuterons, and helium ions. The primary nuclear reaction for its production from lead targets is the (p, xn) reaction, where 'x' represents the number of neutrons emitted. A notable early method involved the bombardment of lead targets with protons from a cyclotron.

Experimental Protocol: Cyclotron Production of **Bismuth-205** (Conceptualized from early practices)

- Target Preparation: A thin foil of natural lead is securely mounted in a target holder. The thickness of the foil is chosen to be sufficient to degrade the proton beam energy to the desired range for the (p,xn) reaction.
- Irradiation: The lead target is bombarded with a beam of protons from a cyclotron. The energy of the proton beam is a critical parameter, with early experiments utilizing the high-energy capabilities of accelerators like the 184-inch Berkeley cyclotron.
- Target Retrieval: After irradiation, the target is remotely handled due to the induced radioactivity and transported to a hot cell for chemical processing.



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*Cyclotron production workflow for **Bismuth-205**.*

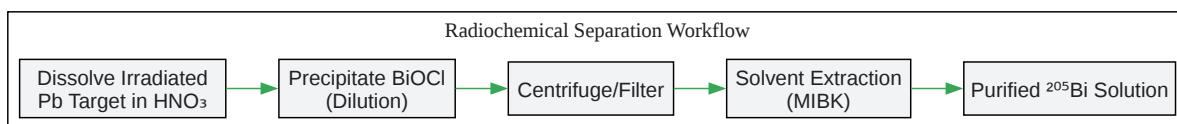
Radiochemical Separation

After irradiation of the lead target, a mixture of radioisotopes is produced. Therefore, a robust radiochemical separation process is necessary to isolate the no-carrier-added **Bismuth-205**. Early methods relied on classical analytical chemistry techniques such as precipitation and solvent extraction.

Experimental Protocol: Radiochemical Separation of **Bismuth-205** from Lead Target (Conceptualized from early practices)

- Dissolution: The irradiated lead target is dissolved in a minimal volume of concentrated nitric acid.

- Precipitation: The acidic solution is then diluted with deionized water. This step causes the precipitation of bismuth oxychloride (BiOCl) or other insoluble bismuth salts, while the lead remains in the solution. This differential solubility is a key principle in the separation.
- Centrifugation/Filtration: The precipitate containing the **Bismuth-205** is separated from the supernatant containing the bulk lead target material and other soluble radioisotopes by centrifugation or filtration.
- Purification (Solvent Extraction): For further purification, the bismuth-containing precipitate can be redissolved and subjected to solvent extraction. For instance, in a hydrochloric acid medium, bismuth ions can be selectively extracted into an organic solvent like methyl isobutyl ketone (MIBK).
- Back-Extraction: The purified **Bismuth-205** is then back-extracted from the organic phase into an aqueous solution, typically a dilute acid, making it ready for experimental use.



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*Radiochemical separation of **Bismuth-205**.*

Characterization of Bismuth-205

The characterization of the newly produced **Bismuth-205** in the early 1950s involved determining its decay properties, including its half-life and the energies of its emitted radiations.

Half-Life Measurement

The half-life of **Bismuth-205** was determined by measuring the decay of its activity over time.

Experimental Protocol: Half-Life Determination (Conceptualized from early practices)

- Sample Preparation: A purified sample of **Bismuth-205** is prepared and placed in a reproducible counting geometry.
- Activity Measurement: The activity of the sample is measured at regular time intervals using a radiation detector. In the 1950s, Geiger-Müller counters were commonly used for such measurements.^{[2][3]} The counter detects ionizing radiation, and the number of counts per unit time is proportional to the activity of the sample.
- Data Analysis: The natural logarithm of the count rate is plotted against time. The slope of the resulting straight line is equal to the negative of the decay constant (λ). The half-life is then calculated using the formula $T_{1/2} = \ln(2)/\lambda$.

Gamma-Ray Spectroscopy

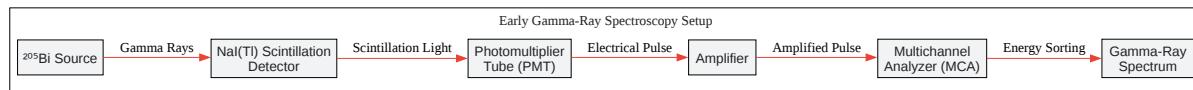
The gamma rays emitted during the decay of **Bismuth-205** were studied to understand the energy levels of its daughter nucleus, Lead-205.

Instrumentation in the 1950s

Early gamma-ray spectroscopy was performed using scintillation detectors, most notably Thallium-activated Sodium Iodide (NaI(Tl)) crystals, which were developed in the late 1940s.^[4] ^[5]

- Detector: A NaI(Tl) crystal is optically coupled to a photomultiplier tube (PMT). When a gamma ray interacts with the crystal, it produces a flash of light (scintillation). The intensity of the light is proportional to the energy of the gamma ray.
- Electronics: The PMT converts the light flash into an electrical pulse, which is then amplified.
- Analysis: In the 1950s, the development of multichannel analyzers allowed for the sorting of these pulses by their height (which is proportional to the gamma-ray energy), generating a gamma-ray spectrum. This spectrum shows peaks corresponding to the specific energies of the gamma rays emitted by the source.

A 1958 study by Fritsch and Hollander on the radiations from the decay of **Bismuth-205** utilized conversion electron spectroscopy with 180-degree electron spectrographs of the permanent magnet type to investigate the complex decay scheme.^[6]



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Early gamma-ray spectroscopy setup.

Conclusion

The early academic research on **Bismuth-205** laid the groundwork for our understanding of this radioisotope. The pioneering work in its production using cyclotrons, its isolation through meticulous radiochemical separation techniques, and its characterization using the then-emerging technologies of scintillation spectroscopy and multichannel analysis were significant achievements in nuclear science. This guide provides a detailed look into these early methodologies, offering valuable insights for today's researchers and scientists in the fields of nuclear medicine, radiochemistry, and drug development. The foundational knowledge established by this early research continues to be relevant in the ongoing exploration of radioisotopes for various scientific and medical applications.

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